(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
CAS No.: 946346-15-2
Cat. No.: VC4337047
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.43
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946346-15-2 |
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Molecular Formula | C20H18N2O5S |
Molecular Weight | 398.43 |
IUPAC Name | (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C20H18N2O5S/c1-25-16-6-4-15(5-7-16)22-11-13(9-19(22)23)20(24)26-12-14-10-17(27-21-14)18-3-2-8-28-18/h2-8,10,13H,9,11-12H2,1H3 |
Standard InChI Key | RAAHELJXGHVJJL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule integrates three distinct moieties (Figure 1):
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5-Oxopyrrolidine-3-carboxylate: A five-membered lactam ring with a carboxylate ester at position 3.
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4-Methoxyphenyl Group: Substituted at position 1 of the pyrrolidine, contributing aromaticity and electron-donating effects.
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(5-(Thiophen-2-yl)isoxazol-3-yl)methyl: An isoxazole-thiophene hybrid linked via a methyl group to the pyrrolidine carboxylate.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₉N₃O₄S |
Molecular Weight | 397.4 g/mol |
CAS Registry | 946341-52-2 |
Synthetic Pathways
Retrosynthetic Strategy
The compound is synthesized via modular assembly (Figure 2):
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Pyrrolidine Core: Prepared via cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions .
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Isoxazole-Thiophene Moiety: Constructed through Huisgen cyclization between nitrile oxides and thiophene acetylene .
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Esterification: Coupling the isoxazole-thiophene methyl group to the pyrrolidine carboxylate using DCC/DMAP .
Optimization Challenges
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Regioselectivity: Ensuring proper substitution on the isoxazole ring requires careful control of reaction conditions .
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Stability: The 5-oxopyrrolidine lactam is prone to hydrolysis under acidic/basic conditions, necessitating mild coupling methods .
Representative Procedure (Adapted from )
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React 5-(thiophen-2-yl)isoxazole-3-methanol (1.2 eq) with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride (1 eq) in dry DCM.
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Stir at 0°C for 4 h under N₂.
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Purify via silica chromatography (Hexane:EtOAc = 3:1) to yield 72% product.
Physicochemical Properties
Property | Value/Description |
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Solubility | DMSO >50 mg/mL; aqueous <0.1 mg/mL |
LogP | Predicted 2.8 (ChemAxon) |
Stability | Stable at -20°C; degrades above 150°C |
Applications in Materials Science
Ligand Design
The compound’s heteroaromatic systems enable coordination to transition metals (e.g., Ru, Pd), forming catalysts for cross-coupling reactions .
Example: Pd Complex for Suzuki-Miyaura
Parameter | Recommendation |
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Storage | -20°C, inert atmosphere |
PPE | Gloves, goggles, lab coat |
Disposal | Incineration (EPA Guidelines) |
Comparative Analysis with Analogues
Compound | Key Difference | Bioactivity (IC₅₀) |
---|---|---|
VC6332794 | Thiophene carboxamide | COX-2: 2.1 μM |
VC387349 | Pyrrolidine ester | Anticancer: 6.7 μM |
Future Directions
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